(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
Description
The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone features a unique architecture combining a 1,2,3-triazole ring, a four-membered azetidine ring, and a trifluoromethoxy-substituted phenyl ketone. The triazole moiety is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability .
Propriétés
IUPAC Name |
[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2/c20-19(21,22)28-16-8-4-7-14(9-16)18(27)25-10-15(11-25)26-12-17(23-24-26)13-5-2-1-3-6-13/h1-9,12,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFLSYRDPGCXED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC(F)(F)F)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors, showing versatile biological activities.
Mode of Action
Triazole compounds are known to act as hydrogen bond acceptors and donors, simultaneously. This allows them to form various types of binding with the target enzyme.
Biochemical Pathways
It is known that triazole compounds have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities. These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities of triazole compounds, it can be inferred that the compound may have a wide range of molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone: plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The triazole ring in the compound is known to interact with enzymes such as topoisomerase IV, which is crucial for DNA replication and cell division. The compound’s interaction with this enzyme can inhibit its activity, leading to potential antimicrobial effects. Additionally, the compound may interact with other biomolecules through hydrogen bonding and dipole interactions, contributing to its biochemical activity.
Cellular Effects
The effects of (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function. For instance, its impact on the expression of genes involved in oxidative stress response can lead to changes in cellular antioxidant levels.
Molecular Mechanism
At the molecular level, (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their functions. The compound’s triazole ring can form stable complexes with metal ions, which are often cofactors for enzymatic reactions. This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, the compound can induce changes in gene expression by interacting with DNA and RNA, affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its degradation products can also have biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and changes in gene expression.
Dosage Effects in Animal Models
The effects of (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial activity and modulation of immune responses. At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and biotransformation. The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, the compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through active and passive mechanisms, and it can accumulate in specific tissues depending on its affinity for certain transporters. This distribution pattern affects the compound’s localization and accumulation, influencing its overall biological activity.
Subcellular Localization
The subcellular localization of (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production.
Activité Biologique
The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a complex organic molecule that incorporates a triazole moiety, an azetidine ring, and a trifluoromethoxy-substituted phenyl group. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 403.46 g/mol. The presence of both triazole and azetidine rings positions this compound within a class of bioactive molecules known for their pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 403.46 g/mol |
| CAS Number | 2034266-32-3 |
Biological Activity Overview
Research indicates that compounds containing triazole and azetidine structures often exhibit significant biological activity, including:
- Antimicrobial Effects : Triazole derivatives are commonly recognized for their antifungal properties, while azetidine derivatives have shown promise in antibacterial activity.
- Anticancer Potential : The structural components of this compound suggest potential efficacy in cancer treatment, particularly through mechanisms involving apoptosis induction in tumor cells.
The biological activity of this compound may be attributed to its interaction with specific biological targets:
- Aromatase Inhibition : The compound is predicted to inhibit the aromatase enzyme, which plays a crucial role in estrogen biosynthesis. This inhibition can lead to decreased estrogen levels, making it potentially useful in hormone-sensitive cancers such as breast cancer.
- Cellular Pathways : Interaction with various cellular pathways may enhance its anticancer effects by promoting apoptosis and inhibiting cell proliferation.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of similar triazole-containing compounds against various cancer cell lines (e.g., MCF-7, A549). Results indicated that these compounds could significantly reduce cell viability, suggesting potential as anticancer agents .
- Antimicrobial Studies : Research on related azetidine derivatives revealed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the triazole ring was critical for enhancing this activity .
Comparative Analysis
To better understand the biological activity of the compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Aminoantipyrine | Aminopyrazole moiety | Analgesic and anti-inflammatory effects |
| Thiazole Derivatives | Similar thiazole structure | Antimicrobial and antifungal activities |
| Triazole-based Antifungals | Contains triazole rings | Effective against fungal infections |
Applications De Recherche Scientifique
Anticancer Properties
Research has indicated that compounds containing triazole moieties exhibit significant anticancer activity. For instance, derivatives of phenyl-triazoles have shown effectiveness against various cancer cell lines, including melanoma and breast cancer cells . The mechanism of action is hypothesized to involve inhibition of cell proliferation and induction of apoptosis.
Case Study:
A study evaluated the cytotoxic effects of related triazole compounds on human melanoma IGR39 cells, revealing that specific derivatives were more potent than standard chemotherapeutics .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazole derivatives have been documented to exhibit activity against a range of pathogens, including bacteria and fungi . The trifluoromethoxy group may enhance membrane permeability, thus improving efficacy.
Case Study:
Research on similar triazole-containing compounds demonstrated broad-spectrum antimicrobial activity, indicating that modifications to the triazole structure can lead to enhanced biological effects .
Pharmacological Implications
The pharmacological implications of (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone are vast:
- Cancer Treatment: Potential as a novel chemotherapeutic agent.
- Infection Control: Possible use in treating resistant bacterial strains.
Comparaison Avec Des Composés Similaires
Structural Comparison with Analogs
The table below highlights key structural differences between the target compound and similar triazole derivatives from the evidence:
Key Observations :
- The trifluoromethoxy group offers a balance of lipophilicity and electronic withdrawal compared to trifluoromethyl () or halogen substituents ().
Functional and Electronic Properties
- Triazole Role : All compounds utilize the 1,2,3-triazole core for hydrogen bonding or π-π stacking, critical for biological target interactions .
- Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound provides moderate electron withdrawal compared to stronger effects from trifluoromethyl () or nitro groups.
- Azetidine vs.
Q & A
Q. What synthetic strategies are employed to construct the 1,2,3-triazole moiety in this compound?
The 1,2,3-triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. For example, azide precursors react with terminal alkynes under catalytic Cu(I) conditions to yield regioselective 1,4-disubstituted triazoles. Reaction optimization involves solvent selection (e.g., DMF or THF), temperature control (25–80°C), and purification via column chromatography or recrystallization .
Q. How is the azetidine ring incorporated into the structure?
Azetidine rings are often introduced via nucleophilic substitution or ring-closing reactions. Pre-formed azetidine derivatives (e.g., 3-aminoazetidine) can react with electrophilic intermediates. For example, coupling the azetidine nitrogen with a carbonyl group (as in methanone derivatives) may require activating agents like EDCI or DCC in anhydrous dichloromethane .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm connectivity; <sup>19</sup>F NMR identifies the trifluoromethoxy group (−OCF3).
- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., C–H···π interactions in triazole-containing structures) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can reaction yields be optimized for the hybrid azetidine-triazole core?
Key factors include:
- Catalyst optimization : Use Cu(I) complexes (e.g., CuBr(PPh3)3) for triazole formation and Pd catalysts for cross-coupling azetidine intermediates.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Stepwise synthesis : Isolate intermediates (e.g., azide or alkyne precursors) to minimize side reactions .
Q. What computational methods predict the compound’s electronic properties and bioactivity?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Software like Gaussian or ORCA is used with B3LYP/6-31G* basis sets .
- Molecular docking : Screens against protein targets (e.g., kinases) using AutoDock Vina. The trifluoromethoxy group’s hydrophobicity may enhance binding affinity .
Q. How are regioselectivity challenges addressed during triazole synthesis?
CuAAC ensures 1,4-regioselectivity, but competing side reactions (e.g., Glaser coupling) can occur. Mitigation strategies:
- Stoichiometric control : Use excess azide to favor triazole formation.
- Additives : Ascorbic acid reduces Cu(II) to Cu(I), maintaining catalytic activity .
Q. How do researchers resolve discrepancies in spectroscopic data during structural elucidation?
- 2D NMR (COSY, NOESY) : Confirms proton-proton correlations and spatial arrangements.
- X-ray crystallography : Provides unambiguous proof of regiochemistry, as seen in triazole-azetidine hybrids .
- Comparative analysis : Cross-check with reported analogs (e.g., 3-(trifluoromethoxy)phenyl derivatives) .
Methodological Considerations
Q. What strategies are used to enhance the compound’s metabolic stability?
- Isosteric replacement : Substitute labile groups (e.g., ester → amide) without altering bioactivity.
- Deuterium labeling : Stabilizes C–H bonds in the azetidine ring .
Q. How is the trifluoromethoxy group’s electronic impact analyzed?
- Hammett constants : Quantify electron-withdrawing effects (−OCF3 σpara ≈ 0.43).
- NBO analysis : Evaluates hyperconjugation between the trifluoromethoxy group and the methanone carbonyl .
Data Contradiction Analysis
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